molecular formula C6H7NS B129426 4-Aminothiophenol CAS No. 1193-02-8

4-Aminothiophenol

Cat. No. B129426
CAS RN: 1193-02-8
M. Wt: 125.19 g/mol
InChI Key: WCDSVWRUXWCYFN-UHFFFAOYSA-N
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Description

4-Aminothiophenol (also known as p-aminothiophenol or PATP) is an aromatic thiol . It is used to form self-assembled monolayers for biosensors . The self-assembly of silver and gold nanoparticles, which are interconnected with 4-ATP, forms a metal-molecule-metal sandwich architecture .


Synthesis Analysis

An efficient method for the conversion of 4-nitrophenol into 4-aminophenol has been reported . This method involves the use of porous Au micropillars, which exhibit high accessible surface areas. The process results in excellent yields and chemoselectivity in the electrosynthesis of 4-aminophenol .


Molecular Structure Analysis

The molecular formula of 4-Aminothiophenol is C6H7NS . Its molecular weight is 125.19 g/mol . The InChIKey of 4-Aminothiophenol is WCDSVWRUXWCYFN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The photocatalytic coupling of 4-nitrobenzenethiol (4-NTP) to p, p ′-dimercaptoazobisbenzene on single-crystal and polycrystalline Au surfaces has been studied . The study revealed a significantly higher catalytic efficiency inside a kinetically driven disordered phase of the 4-NTP adlayer on Au compared to the thermodynamically stable ordered phase .


Physical And Chemical Properties Analysis

4-Aminothiophenol is an aromatic thiol . Its molecular weight is 125.19 g/mol . The XLogP3 value is 1.3 , indicating its lipophilicity. It has two hydrogen bond donors .

Scientific Research Applications

Synthesis of Pectin-4-Aminothiophenol Conjugates

4-Aminothiophenol is utilized in the synthesis of pectin-4-aminothiophenol conjugates. These conjugates are significant in biomedical research, particularly for drug delivery systems. Pectin, a natural polysaccharide, has been studied for its biocompatibility and ability to encapsulate drugs, enhancing their stability and efficacy .

Formation of Self-Assembled Monolayers (SAMs)

This compound forms self-assembled monolayers (SAMs) which are integral in the development of DNA-based technologies. SAMs on gold surfaces provide a foundation for DNA attachment, facilitating the construction of DNA microarrays used in genetic analysis, diagnostics, and sequencing .

Surface-Enhanced Raman Spectroscopy (SERS)

4-Aminothiophenol is used in the detection of thrombin through protein recognition using surface-enhanced Raman spectroscopy (SERS). SERS is a powerful analytical tool that enhances Raman scattering signals, crucial for detecting low concentrations of biomolecules .

Nanoparticle Functionalization

The compound acts as a linker to thiol (SH) functionalize multiwalled carbon nanotubes (MWCNTs). This functionalization is essential for creating nanocomposites with improved electrical and mechanical properties, which have applications in electronics and materials science .

Development of Biosensors

Due to its ability to bind to gold and silver nanoparticles, 4-Aminothiophenol is pivotal in developing biosensors. These sensors can detect various biological molecules, offering rapid and sensitive diagnostic capabilities for healthcare applications .

Chemical Synthesis

In chemical synthesis, 4-Aminothiophenol serves as a building block for synthesizing complex organic compounds. Its reactivity with other chemicals allows for the creation of diverse molecular structures used in pharmaceuticals and agrochemicals .

Molecular Electronics

The thiol group in 4-Aminothiophenol can bind to metal surfaces, making it valuable in molecular electronics. It can be used to create molecular junctions, which are the fundamental components of molecular electronic devices .

Photothermal Therapy

Research has explored the use of 4-Aminothiophenol in photothermal therapy, a treatment method where compounds convert light into heat to destroy cancer cells. The compound’s properties may enhance the efficacy of such treatments .

Future Directions

The supramolecular assembly of natural polyphenols and a self-polymerizable aromatic dithiol has been used for engineering diverse particles . This approach provides a pathway for the rational design of a range of particle systems (including core–shell, hollow, and yolk–shell) with potential in biomedical and environmental applications .

properties

IUPAC Name

4-aminobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDSVWRUXWCYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074466
Record name 4-Aminothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminothiophenol

CAS RN

1193-02-8
Record name 4-Aminothiophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-02-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminothiophenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzenethiol
Source European Chemicals Agency (ECHA)
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Record name 4-AMINOTHIOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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